molecular formula C7H11NO B6360596 3-Methylbicyclo[1.1.1]pentane-1-carboxamide CAS No. 796963-30-9

3-Methylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B6360596
CAS No.: 796963-30-9
M. Wt: 125.17 g/mol
InChI Key: NAAGETHEXFAVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[111]pentane-1-carboxamide is a chemical compound with the molecular formula C7H11NO It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methylbicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid: The precursor to the carboxamide, with similar structural features but different functional groups.

    Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with various substituents.

Uniqueness

3-Methylbicyclo[1.1.1]pentane-1-carboxamide is unique due to its combination of the strained bicyclic structure and the amide functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other bicyclo[1.1.1]pentane derivatives .

Biological Activity

3-Methylbicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and necroptosis. The inhibition of RIPK1 is particularly relevant in the treatment of diseases characterized by dysregulated cell death and inflammation, such as neurodegenerative disorders and cancer .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with RIPK1. Upon activation by tumor necrosis factor (TNF) receptors, RIPK1 can form complexes that lead to either cell survival or programmed cell death (apoptosis/necroptosis). The inhibition of RIPK1 by this compound can shift the balance away from necroptosis, potentially reducing inflammation and tissue damage associated with various pathologies .

Inhibitory Effects on RIPK1

Studies have demonstrated that compounds similar to this compound can effectively inhibit RIPK1 activity. For instance, research highlighted that specific inhibitors led to reduced necroptosis in cellular models, suggesting a protective effect against inflammation-related damage .

Structure-Activity Relationship (SAR)

The structural modifications of bicyclo[1.1.1]pentane derivatives have been extensively studied to enhance their pharmacological profiles. The unique bicyclic structure improves solubility and reduces non-specific binding compared to traditional aromatic compounds, which is advantageous for drug development .

CompoundActivityNotes
This compoundRIPK1 InhibitionPotential use in neurodegenerative diseases
Necrostatin-1RIPK1 InhibitionEstablished inhibitor with clinical relevance
Other BCP derivativesVarying activitiesModifications can enhance potency or selectivity

Neurodegenerative Disorders

In a study focusing on neurodegenerative diseases, the administration of RIPK1 inhibitors like this compound showed promise in reducing neuronal death in models of Alzheimer's disease. The inhibition of RIPK1 was associated with decreased levels of inflammatory cytokines and improved neuronal survival rates .

Cancer Therapeutics

Another area of investigation involves the use of this compound in cancer therapy. By inhibiting RIPK1, researchers have observed a reduction in tumor growth in preclinical models, suggesting that targeting this pathway may enhance the efficacy of existing cancer treatments by mitigating inflammatory responses that facilitate tumor progression .

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAGETHEXFAVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.